molecular formula C21H13BrN4S B2590822 (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477296-60-9

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2590822
CAS No.: 477296-60-9
M. Wt: 433.33
InChI Key: XZPYWJWCOKJINJ-LGUFXXKBSA-N
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Description

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the naphthalene and bromophenyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

(E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-N-(4-bromophenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2E)-N-(4-bromoanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN4S/c22-17-7-9-18(10-8-17)25-26-19(12-23)21-24-20(13-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,13,25H/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPYWJWCOKJINJ-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=NNC4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=N/NC4=CC=C(C=C4)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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